molecular formula C7H10O B1329487 1-Methoxycyclohexa-1,4-diene CAS No. 2886-59-1

1-Methoxycyclohexa-1,4-diene

Cat. No. B1329487
CAS RN: 2886-59-1
M. Wt: 110.15 g/mol
InChI Key: RGXIXVNKYUAKHS-UHFFFAOYSA-N
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Description

1-Methoxycyclohexa-1,4-diene is a chemical compound that is part of a broader class of organic compounds known as dienes. These compounds are characterized by having two double bonds, which in the case of 1-methoxycyclohexa-1,4-diene are located in a six-membered ring structure. The methoxy group attached to the ring indicates the presence of an oxygen atom bonded to a methyl group, which can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of derivatives of 1-methoxycyclohexa-1,4-diene can be achieved through various methods. For instance, tricarbonyl[(1→4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron complexes can be used as intermediates in the synthesis of cyclohexen-2-ones, introducing two functional groups simultaneously . Additionally, the electrochemical synthesis of 1-methoxy-3,6-bis(trimethylsilyl) cyclohexa-1,4-diene, a precursor to ketoprofen, has been demonstrated using an undivided cell with a sacrificial aluminum anode and a stainless steel cathode .

Molecular Structure Analysis

The molecular structure of 1-methoxycyclohexa-1,4-diene derivatives can be quite complex, with the potential to form multiple stereocenters. For example, enantioselective intramolecular [2 + 2 + 2] cycloadditions of 1,4-diene-ynes can lead to the construction of quaternary carbon stereocenters . Asymmetric [4+2] cycloadditions using 1,3-dienes derived from chiral precursors can also increase the asymmetric complexity of the molecule, introducing multiple stereocenters in a single step .

Chemical Reactions Analysis

1-Methoxycyclohexa-1,4-diene and its derivatives participate in a variety of chemical reactions. Diels-Alder reactions with benzoquinones can yield substituted naphthoquinones . Methoxymercuration reactions can lead to the formation of methoxycyclohexenes and bismethoxycyclohexanes . Furthermore, the dehydrohalogenation of bis-dihalocarbene adducts of methoxycyclohexadienes can produce halomethoxybicyclooctadienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methoxycyclohexa-1,4-diene derivatives are influenced by their molecular structure. The presence of the methoxy group and the double bonds within the cyclohexadiene ring can affect the compound's polarity, solubility, and reactivity. For instance, the anodic methoxylation of alkylbiphenyls can lead to the formation of cyclohexa-1,4-dienes and cyclohexa-2,5-dienones, indicating the influence of the methoxy group on the electrochemical behavior of these compounds . The thermolysis of silacyclohexadienes can yield silacyclohexadienones and silacyclohexadienes, demonstrating the thermal stability and reactivity of silicon-containing derivatives .

Scientific Research Applications

Application 1: Total Synthesis of Natural Products

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-Methoxycyclohexa-1,4-diene is used in the total synthesis of several natural products derived from polyketides . This process involves a Diels–Alder and Alder–Rickert process .
  • Methods of Application: The Birch reduction of anisoles yields substituted cyclohexa-1,4- and 1,3-dienes, notably enol ethers . These dienes are then used in the total synthesis of polyketides .
  • Results or Outcomes: The methoxycyclohexadienes obtained from the metal-ammonia and alcohol reduction of anisoles are synthetically useful because of their unique structural features . They have been used extensively for the total synthesis of polyketides .

Application 2: Synthesis of 1,4-Pentadienes

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-Methoxycyclohexa-1,4-diene can be used in the synthesis of 1,4-pentadienes . This process involves a palladium-catalyzed cross-coupling of potassium vinyltrifluoroborates with allyl acetates .
  • Methods of Application: The reaction is performed using a palladium catalyst and in situ generated palladium (0) nanoparticles . The reactions are stereoselective, and linear (E)-coupling products are obtained both from cis and trans allyl acetates .
  • Results or Outcomes: The coupling with vinyl siloxanes provides a novel protocol for the synthesis of 1,4-pentadienes .

Application 3: Cross-Coupling Reactions

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-Methoxycyclohexa-1,4-diene can be used in cross-coupling reactions . This process involves the coupling of allylic and benzylic carbonates with organo [2-(hydroxymethyl)phenyl]dimethylsilanes .
  • Methods of Application: The reaction is performed in the presence of a palladium catalyst and in the absence of any activator . Various functional groups are tolerated to give a diverse range of 1,4-diene and diarylmethane products .
  • Results or Outcomes: The cross-coupling reaction of allylic and benzylic carbonates with organo [2-(hydroxymethyl)phenyl]dimethylsilanes proceeds in the presence of a palladium catalyst and in the absence of any activator .

Application 4: Transfer Processes

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-Methoxycyclohexa-1,4-diene has been used in transition-metal-free ionic transfer processes . This technique has recently emerged as a powerful approach for the application of various toxic, flammable/explosive and/or gaseous chemicals that have otherwise only been rarely used in synthetic chemistry .
  • Methods of Application: The aptitude of adequately substituted cyclohexa-1,4-dienes to engage in ionic transfer reactions as synthetic equivalents of El+/H− (El = Si, Ge, H, tBu) was demonstrated .
  • Results or Outcomes: These processes and their basic principles are summarised in a Minireview . The similarities and differences between these transfer reactions as well as the challenges associated with these transformations are discussed .

Application 5: Synthesis of Complex Trisubstituted Alkenes

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-Methoxycyclohexa-1,4-diene can be used in the synthesis of complex trisubstituted alkenes . This process involves the hydroallylation of functionalized internal alkynes .
  • Methods of Application: The reaction is performed using a palladium catalyst and in situ generated palladium (0) nanoparticles . The reactions are stereoselective, and linear (E)-coupling products are obtained both from cis and trans allyl acetates .
  • Results or Outcomes: The coupling with vinyl siloxanes provides a novel protocol for the synthesis of 1,4-pentadienes .

Safety And Hazards

1-Methoxycyclohexa-1,4-diene is classified as a flammable liquid . It has a flash point of 36 °C . Safety measures include avoiding inhalation, generation of vapors/aerosols, and contact with open flames, hot surfaces, and sources of ignition . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Future Directions

1-Methoxycyclohexa-1,4-diene is used in the preparation of Ruthenium (0) Arene α-Diimine complexes as precursors for vapor and solution deposition of Ruthenium films . This suggests potential applications in materials science and nanotechnology.

properties

IUPAC Name

1-methoxycyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXIXVNKYUAKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70183056
Record name 1-Methoxycyclohexa-1,4-diene
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Methoxycyclohexa-1,4-diene

CAS RN

2886-59-1
Record name 1-Methoxy-1,4-cyclohexadiene
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Record name 1-Methoxycyclohexa-1,4-diene
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Record name 1-Methoxycyclohexa-1,4-diene
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Record name 1-methoxycyclohexa-1,4-diene
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Record name 1-Methoxycyclohexa-1,4-diene
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Synthesis routes and methods

Procedure details

Reduction of anisole. Lithium, in small pieces, (8.75 g, 1.25 gram-atoms) was added to a solution of anisole (54 g, 0.5 mol) in n-propylamine (400 mL), ethylenediamine (105 g (1.75 mol) and t-butanol (111 g, 1.5 mol) cooled to -18°. The temperature increased to 12° and then decreased to -5°. After 2 hr all of the lithium had reacted and the reaction mixture was diluted with 800 mL of water added slowly. The mixture was extracted with ether (3×250 mL). The ether extracts were washed with water (3×200 mL) and brine (1×100 mL) and evaporated. The residue was distilled to give 27.5 g (50% of 1-methoxy-1,4-cyclohexadiene containing 10% of 1-methoxy-1,3-cyclohexadiene by glpc and nmr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
GM Iskander - Journal of the Chemical Society, Perkin Transactions 1, 1973 - pubs.rsc.org
The bisdibromocarbene adduct (I; R1= R2= OMe) from 1,4-dimethoxycyclohexa-1,4-diene, when heated in basic and in neutral media, gave 2,3′-dibromo-4′-methoxyacetophenone …
Number of citations: 3 pubs.rsc.org
AJ Birch, PE Cross, H Fitton - Chemical Communications (London), 1965 - pubs.rsc.org
(Department of Chemistry, University of Manchester) l-METHOXYCYCLOHEXA-1, 4-DIENE has been found to react with chromium hexacarbonyl in refluxing nonane to give an 82% …
Number of citations: 3 pubs.rsc.org
HJ Knölker, A Braier, DJ Bröcher… - Pure and Applied …, 2001 - degruyter.com
The present review describes some of our recent applications of tricarbonyliron-diene chemistry to organic synthesis. It focuses on the selective synthesis of tricarbonyliron-diene …
Number of citations: 65 www.degruyter.com
J Sandri, J Viala - Synthesis, 1995 - thieme-connect.com
Syntheses of two C6 homologating agents 2a and 2f are described. These agents allow direct access to the (Z, Z)-1, 4-diene unit 3, a moiety present in a wide number of natural …
Number of citations: 27 www.thieme-connect.com
K Pramod, H Ramanathan, GSRS Rao - Journal of the Chemical …, 1983 - pubs.rsc.org
The mesomeric anions, generated from 1-methoxycyclohexa-1,4-diene, 1-methoxy-5-methylcyclohexa-1,4-diene, and 1-methoxy-4-methylcyclohexa-1,4-diene with potassium amide in …
Number of citations: 16 pubs.rsc.org
AJ Birch, JM Brown, F Stansfield - Journal of the Chemical Society …, 1964 - pubs.rsc.org
The action of silver salts on the bisdibromocarbene adducts of some 1-methoxycyclohexa-1, 4-diene derivatives results in initial conversion into bromocycloheptenone derivatives, and …
Number of citations: 15 pubs.rsc.org
HJ Knölker, B Ahrens, P Gonser, M Heininger… - Tetrahedron, 2000 - Elsevier
The 1-azabuta-1,3-dienes 5a–g were prepared and transformed to the corresponding tricarbonyliron complexes 6. The efficiency of 6 as tricarbonyliron transfer reagents and the activity …
Number of citations: 43 www.sciencedirect.com
CC Kanakam, NS Mani, H Ramanathan… - Journal of the Chemical …, 1989 - pubs.rsc.org
A one pot synthesis of 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates is described. Cycloaddition of 1-methoxycyclohexa-1,4- or 1,3-dienes with alkylpropiolic esters results in …
Number of citations: 29 pubs.rsc.org
AJ Birch, GSRS Rao - Australian Journal of Chemistry, 1970 - CSIRO Publishing
Reduction by metal-ammonia solutions of 1-methoxycyclohexa-1,3-dienes gives mixtures of cyclohexenes and 1-methoxycyclohexenes, the ratios being de- pendent on presence or …
Number of citations: 28 www.publish.csiro.au
HJ Knolker, B Ahrens, P Gonser, M Heininger… - Tetrahedron, 2000 - elibrary.ru
The 1-azabuta-1, 3-dienes 5a-g were prepared and transformed to the corresponding tricarbonyliron complexes 6. The efficiency of 6 as tricarbonyliron transfer reagents and the activity …
Number of citations: 3 elibrary.ru

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